

Application Notes and Protocols: Diphenyliodonium Hexafluorophosphate in UV Curable Coatings and Inks

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Compound of Interest

Compound Name: *Diphenyliodonium
hexafluorophosphate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diphenyliodonium hexafluorophosphate** as a photoinitiator in ultraviolet (UV) curable coatings and inks. This document details the underlying chemistry, formulation guidelines, experimental protocols, and performance data to assist researchers and professionals in the development of advanced UV-curable systems.

Introduction to Cationic UV Curing with Diphenyliodonium Hexafluorophosphate

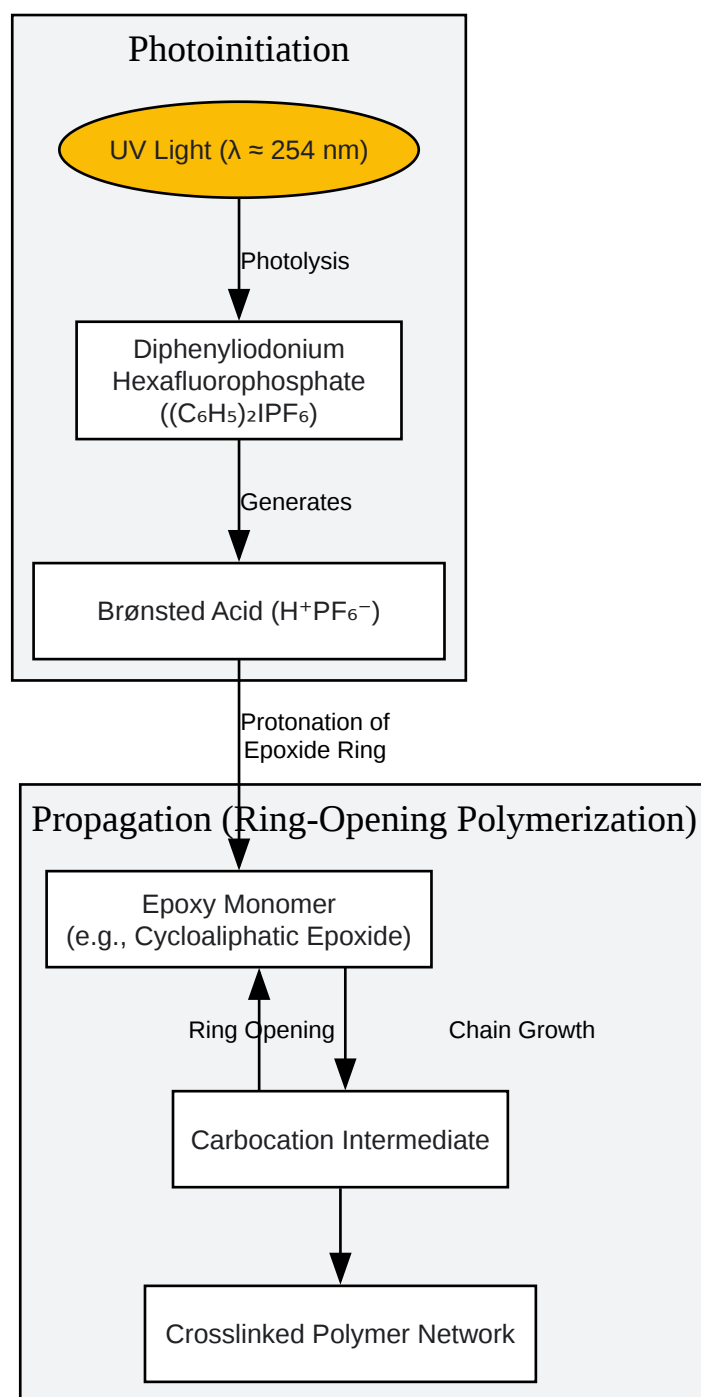
Diphenyliodonium hexafluorophosphate ($(C_6H_5)_2IPF_6$) is a highly efficient photoinitiator for cationic polymerization.[1] Upon exposure to UV radiation, it undergoes photolysis to generate a strong Brønsted acid, which initiates the ring-opening polymerization of epoxides, vinyl ethers, and other cationically curable monomers.[2][3] This process, known as cationic UV curing, offers several distinct advantages over free-radical polymerization, including:

- **No Oxygen Inhibition:** Cationic polymerization is not inhibited by the presence of oxygen, eliminating the need for inert atmospheres and enabling the curing of thick or pigmented systems.[3]

- **Low Shrinkage:** The ring-opening mechanism of monomers like epoxides results in significantly lower volume shrinkage compared to the chain-growth polymerization of acrylates, leading to improved adhesion and reduced stress in the cured film.[3]
- **Through Cure and Dark Cure:** The generated acid catalyst is long-lived and can continue to promote polymerization even after the UV light source is removed, a phenomenon known as "dark cure." [4] This ensures a high degree of conversion throughout the coating, even in shadowed areas.
- **Excellent Adhesion:** Cationic systems are known for their excellent adhesion to a wide variety of substrates, including plastics, metals, and glass.[5]
- **High Performance:** Cured cationic formulations typically exhibit high hardness, excellent chemical resistance, and good thermal stability.[6]

Signaling Pathways and Curing Mechanism

The cationic curing process initiated by **diphenyliodonium hexafluorophosphate** can be visualized as a signaling pathway where UV light is the initial signal that triggers a cascade of chemical reactions leading to the formation of a crosslinked polymer network.



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Caption: Cationic curing mechanism initiated by **diphenyliodonium hexafluorophosphate**.

Formulation Guidelines

The formulation of UV curable coatings and inks using **diphenyliodonium hexafluorophosphate** typically involves a combination of a cationically curable resin, the photoinitiator, and various additives to achieve the desired properties.

UV Curable Coatings

Clear and pigmented coatings for various substrates can be formulated. Cycloaliphatic epoxy resins are commonly used due to their high reactivity and good performance characteristics.^[3]

Component	Function	Typical Concentration (wt%)	Example
Cationic Resin	Primary binder, provides core properties	50 - 95%	3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (CE)
Reactive Diluent	Reduces viscosity, improves flexibility	5 - 30%	1,4-Butanediol diglycidyl ether (BDGE), Polyols
Photoinitiator	Initiates polymerization upon UV exposure	0.5 - 5.0%	Diphenyliodonium Hexafluorophosphate
Photosensitizer	Extends spectral sensitivity to longer wavelengths	0.1 - 1.0%	Isopropylthioxanthone (ITX)
Additives	Flow and leveling agents, defoamers, pigments	0.1 - 2.0% (for non-pigmented)	Silicone-based surface additives

UV Curable Inks

UV curable inks require low viscosity for good jetting performance in inkjet applications or appropriate rheology for other printing processes.

Component	Function	Typical Concentration (wt%)	Example
Cationic Oligomer/Monomer	Binder and viscosity control	40 - 80%	Cycloaliphatic epoxy resins, Vinyl ethers
Photoinitiator	Initiates polymerization upon UV exposure	1 - 15%	Diphenyliodonium Hexafluorophosphate
Colorant	Provides color	1 - 20%	Pigments or Dyes
Additives	Dispersants, stabilizers, wetting agents	1 - 10%	Surfactants, Hindered Amine Light Stabilizers (HALS)

Quantitative Performance Data

The concentration of **diphenyliodonium hexafluorophosphate** and the overall formulation composition significantly impact the final properties of the cured coating or ink.

Effect of Photoinitiator Concentration on Epoxy Conversion

Higher concentrations of the photoinitiator generally lead to a higher degree of conversion of the epoxy groups, although a plateau may be reached.

Epoxy Resin	Photoinitiator Concentration (wt%)	UV Exposure Time (seconds)	Epoxy Group Conversion (%)
Epoxy Novolac Resin (ENR)	1	60	51
Epoxy Novolac Resin (ENR)	1	240	65
Epoxy Novolac Resin (ENR)	3	240	78
Cycloaliphatic Epoxy (CE)	1	60	>80

Data synthesized from a study on epoxy novolac and cycloaliphatic epoxy resins.[\[2\]](#)

Mechanical Properties of Cured Coatings

The addition of **diphenyliodonium hexafluorophosphate** can significantly enhance the mechanical properties of the cured material.

Formulation Base	DPI Concentration (mol%)	Flexural Strength (MPa)	Flexural Modulus (GPa)
Dental Resin	0	85.3 (\pm 8.1)	1.8 (\pm 0.2)
Dental Resin	0.5	92.4 (\pm 7.5)	2.0 (\pm 0.3)
Dental Resin	1.0	95.1 (\pm 9.2)	2.2 (\pm 0.4)

Data adapted from a study on experimental dental resins.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of UV curable coatings containing **diphenyliodonium hexafluorophosphate**.

Preparation of a UV Curable Clear Coat

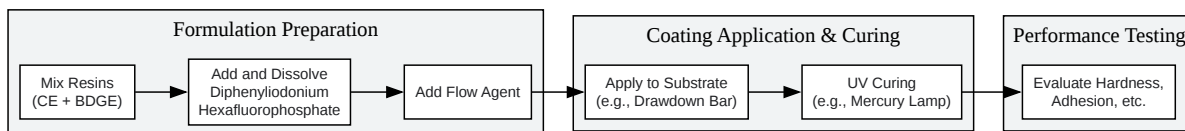
This protocol describes the preparation of a simple, clear UV-curable coating formulation.

Materials:

- 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (CE)
- 1,4-Butanediol diglycidyl ether (BDGE)
- **Diphenyliodonium hexafluorophosphate**
- Flow and leveling additive (e.g., BYK-333)
- Glass or metal substrate panels

Procedure:

- In a light-protected container, combine the CE resin and BDGE reactive diluent at the desired ratio (e.g., 80:20 wt/wt).
- Mechanically stir the mixture until homogeneous.
- Slowly add the **diphenyliodonium hexafluorophosphate** (e.g., 2 wt% of the total resin weight) while stirring, ensuring it is fully dissolved.
- Add the flow and leveling additive (e.g., 0.5 wt%) and continue stirring for 10-15 minutes.
- Apply the formulation to the substrate using a wire-wound rod or a drawdown bar to achieve a uniform film thickness (e.g., 25 μm).
- Cure the coated panel by passing it under a UV lamp (e.g., medium-pressure mercury lamp) at a controlled speed to deliver a specific UV dose (e.g., 500 mJ/cm^2).



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Caption: Experimental workflow for UV curable coating preparation and testing.

Pencil Hardness Test (ASTM D3363)

This test is used to determine the scratch hardness of the cured coating.^{[9][10]}

Materials:

- Cured coating panel
- Pencil hardness tester
- Set of calibrated pencils of varying hardness (e.g., 6B to 6H)
- Pencil sharpener
- 400-grit sandpaper

Procedure:

- Sharpen the hardest pencil (6H) and then flatten the tip by rubbing it on the sandpaper at a 90-degree angle until a flat, circular tip is obtained.
- Place the pencil in the holder of the pencil hardness tester, which maintains a 45-degree angle to the coating surface.
- Push the tester forward on the coated surface for approximately 6.5 mm (0.25 inches) with sufficient pressure to either scratch the coating or crumble the pencil lead.

- Wipe the surface and examine for a scratch.
- If a scratch is present, repeat the test with the next softer pencil (5H).
- The pencil hardness is reported as the hardest pencil that does not scratch the coating.

Cross-Hatch Adhesion Test (ASTM D3359)

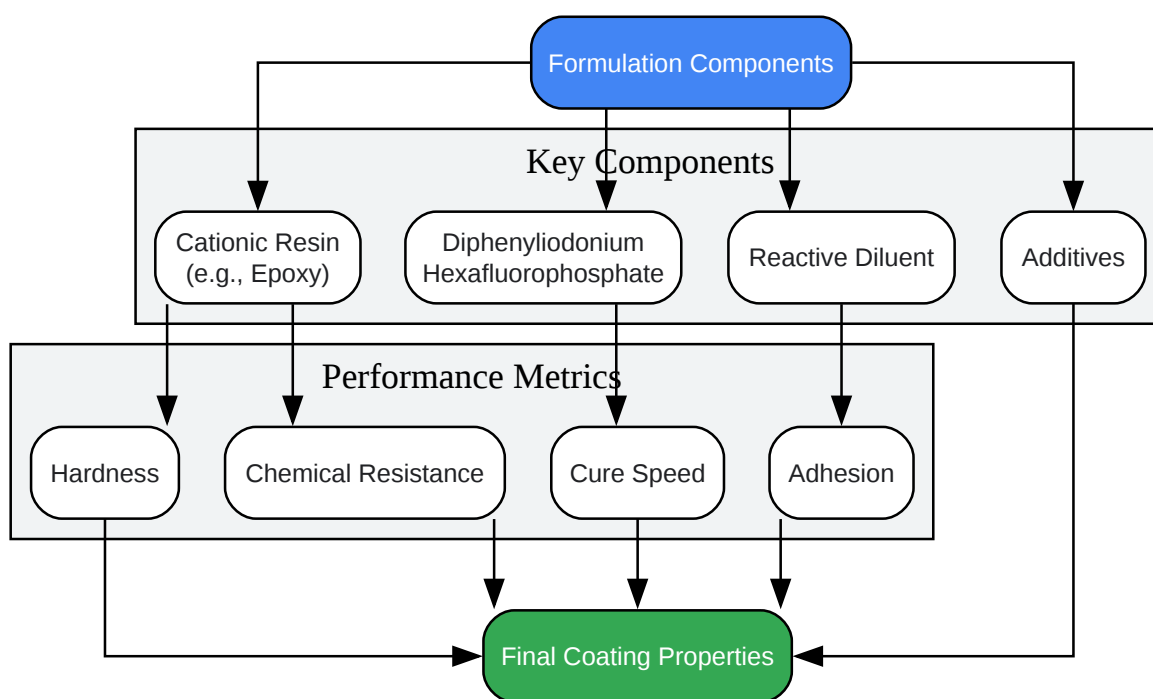
This method assesses the adhesion of the coating to the substrate.^[11]

Materials:

- Cured coating panel
- Cross-hatch cutting tool with multiple blades
- Permacel P-99 pressure-sensitive tape or equivalent
- Soft brush

Procedure:

- Make a series of parallel cuts through the coating to the substrate using the cutting tool.
- Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- Gently brush the area to remove any loose flakes of coating.
- Apply the pressure-sensitive tape firmly over the cross-hatch area and smooth it down.
- Within 90 seconds, rapidly pull the tape off at a 180-degree angle.
- Inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).



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Caption: Logical relationship between formulation components and coating properties.

Conclusion

Diphenyliodonium hexafluorophosphate is a versatile and highly effective photoinitiator for UV curable coatings and inks based on cationic polymerization. By understanding the fundamental principles of cationic curing and carefully formulating with appropriate resins and additives, researchers can develop high-performance materials with excellent adhesion, hardness, and chemical resistance. The experimental protocols provided herein offer a starting point for the systematic evaluation of these advanced UV-curable systems.

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